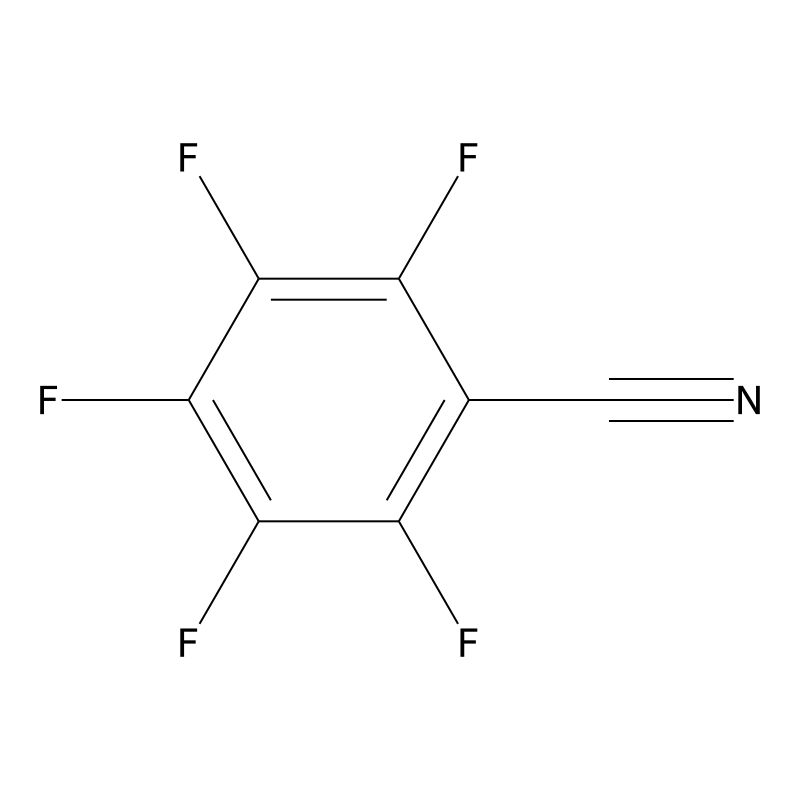

Pentafluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Fluorinated Molecules:

Due to the presence of multiple fluorine atoms and a cyano group, pentafluorobenzonitrile serves as a crucial building block for synthesizing various fluorinated molecules. These molecules find applications in diverse fields like pharmaceuticals, agrochemicals, and advanced materials. Studies have shown its effectiveness as a precursor for the synthesis of fluoroaromatic compounds with potential medicinal properties [].

Pentafluorobenzonitrile is a highly fluorinated aromatic compound characterized by the presence of five fluorine atoms attached to a benzene ring, along with a nitrile functional group (-C≡N). Its chemical formula is CFCN, and it is known for its unique physical and chemical properties due to the electronegative fluorine atoms. These properties make pentafluorobenzonitrile a valuable compound in various chemical applications, particularly in organic synthesis and materials science.

Pentafluorobenzonitrile exhibits reactivity typical of halogenated aromatic compounds. Key reactions include:

- Nucleophilic Substitution: Pentafluorobenzonitrile reacts with nucleophiles such as ammonia and aniline, primarily through the displacement of the 4-fluorine atom. This reaction can lead to the formation of various substituted products, including pentafluorobenzamide .

- Formation of Derivatives: It can be converted into pentafluorobenzaldehyde using Raney nickel or into pentafluorobenzophenone via reaction with phenylmagnesium bromide .

- Annelation Reactions: Pentafluorobenzonitrile can undergo annelation reactions to form complex ring-fused systems, which are useful in drug discovery and biochemistry .

While specific biological activities of pentafluorobenzonitrile are not extensively documented, compounds with similar structures often exhibit significant biological effects. The high electronegativity of fluorine can influence the lipophilicity and metabolic stability of potential pharmaceuticals derived from pentafluorobenzonitrile. Its derivatives may possess antimicrobial or anticancer properties, making them subjects for further pharmacological studies.

Several methods exist for synthesizing pentafluorobenzonitrile:

- Fluorination of Precursors: Pentafluorobenzonitrile can be synthesized from pentachlorophenylformonitrile using anhydrous potassium fluoride and benzonitrile through a fluorination process. This method has been noted for its simplicity and cost-effectiveness, achieving yields of up to 78% .

- Grignard Reagent Reaction: The compound can also be prepared through reactions involving Grignard reagents derived from pentafluorobromobenzene or pentafluoroiodobenzene, which serve as intermediates in various coupling reactions .

- Ullmann Condensation: This method involves coupling halogenated aromatic compounds with appropriate nucleophiles under specific conditions to yield pentafluorobenzonitrile .

Pentafluorobenzonitrile finds applications in several fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex fluorinated compounds.

- Materials Science: Its unique properties make it useful in developing advanced materials, including polymers and coatings.

- Catalysis: Pentafluorobenzonitrile is utilized as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates .

Research on the interactions involving pentafluorobenzonitrile focuses on its reactivity with other chemical species. For instance, studies have shown that it can react with hydroxylamine to form pentafluorobenzamidoxime, which may have implications in synthetic organic chemistry . The compound's interactions with nucleophiles reveal insights into its potential utility in synthesizing novel compounds.

Pentafluorobenzonitrile is part of a class of perfluoroaromatic compounds that share similar structural features but differ in their applications and reactivity profiles. Here are some similar compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Pentafluorobromobenzene | CFBr | Reacts readily to form Grignard reagents |

| Pentafluoroaniline | CFNH | Exhibits strong nucleophilic properties |

| Pentachlorobenzenes | CCl | Less stable than fluorinated counterparts; reactive |

Uniqueness of Pentafluorobenzonitrile: Unlike other perfluoroaromatic compounds, pentafluorobenzonitrile's nitrile group enhances its reactivity towards nucleophiles while maintaining stability due to the presence of multiple fluorine atoms. This combination allows for diverse synthetic pathways not readily available with other similar compounds.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (11.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant